IWR-1-endo

概要

説明

IWR-1-エンドは、主にWntシグナル伝達経路を標的とする低分子阻害剤です。 この化合物は、Wntシグナル伝達経路の重要な構成要素であるβ-カテニンの分解に重要な役割を果たすAXIN2タンパク質を安定化させることが知られています 。 この経路を阻害することで、IWR-1-エンドは、癌や幹細胞研究を含む、さまざまな生物学的プロセスや疾患に大きな影響を与えます .

準備方法

合成経路および反応条件

IWR-1-エンドの合成には、通常、アスパラギン酸と安息香酸無水物を原料として、複数のステップが含まれます。 このプロセスには、エステル化、置換、還元反応が含まれ、最終的に目的の化合物が生成されます 。 詳細な合成経路は次のとおりです。

エステル化: アスパラギン酸は、安息香酸無水物と反応してエステル中間体を形成します。

置換: エステル中間体は、置換反応を受けて、所望の官能基を導入します。

還元: 最後のステップでは、中間体を還元してIWR-1-エンドを生成します。

工業生産方法

IWR-1-エンドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器や自動合成などの高度な技術が使用されます .

化学反応の分析

反応の種類

IWR-1-エンドは、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、酸化生成物の形成につながります。

還元: 酸化の反対で、この反応には、水素の付加または酸素の除去が含まれます。

置換: この反応には、ある官能基を別の官能基に置き換えることが含まれます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

生成される主な生成物

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、IWR-1-エンドの酸化によりカルボン酸が形成される一方、還元によりアルコールが形成される可能性があります .

科学研究への応用

IWR-1-エンドは、次のような幅広い科学研究への応用があります。

科学的研究の応用

IWR-1-endo is a small molecule inhibitor of the Wnt/β-catenin signaling pathway with applications in cancer research and stem cell maintenance . It functions by stabilizing the AXIN2 destruction complex .

Cancer Research

This compound has been shown to increase cellular response to doxorubicin, a chemotherapy drug, by blocking efflux transport in a drug-resistant model of osteosarcoma .

Efflux Inhibition and Chemo-Sensitization:

- This compound inhibits cellular efflux, increasing the intracellular concentrations of drugs like Calcein AM and doxorubicin in drug-resistant osteosarcoma cells .

- Pre-treatment with this compound sensitizes doxorubicin-resistant osteosarcoma cells to doxorubicin, reducing the IC50 value .

- In combination with doxorubicin, this compound significantly reduces the viability of doxorubicin-resistant cells .

- This compound increases DNA damage caused by doxorubicin, as indicated by increased γH2AX foci formation .

Cell Cycle Regulation:

- This compound, when combined with doxorubicin, induces a statistically significant increase in G2/M phase cells, suggesting cell cycle disruption .

Pancreatic Tumors:

- IWR-1 endo alone co-treatment with gemcitabine can effectively re-sensitize pancreatic tumor cells .

Stem Cell Maintenance

This compound regulates hematopoietic stem cells (HSCs) .

- This compound is a potent regulator of HSCs and can be used as a novel supporting factor for HSCs .

- Inhibition of canonical Wnt signaling by this compound treatment largely increased the number of gata2a+runx1+ cells (>2-fold) .

- gata2a+runx1+ cells can be maintained by supplementing both this compound and Thpo without stromal cells .

Other Applications

Blood-Brain Barrier Research:

- This compound can inhibit drug efflux at the blood−brain barrier .

- It has been used in murine cerebral microdialysis research to determine its concentration in plasma and brain microdialysate .

- Liquid chromatography−tandem mass spectrometry (LC-MS/MS) methods have been developed to measure this compound concentrations in murine plasma and microdialysate .

Data Tables

| Compound | IC50 in L-cells expressing Wnt3A |

|---|---|

| This compound | 180 nM |

| Cell Line | Treatment | Dox IC50 (µM) |

|---|---|---|

| 143b-DxR | Dox alone | 21.31 |

| 143b-DxR | IWR-1 sensitized + Dox | 11.76 |

| 143b-wt | Dox alone | NS |

| 143b-wt | IWR-1 sensitized + Dox | NS |

Case Studies

Osteosarcoma Chemo-Sensitization: In a study using doxorubicin-resistant osteosarcoma cells, pre-treatment with this compound significantly increased the intracellular concentration of doxorubicin, leading to increased DNA damage and cell death . The sensitization by this compound reduced the IC50 of doxorubicin to 55.2% (11.76 µM, down from 21.31 µM) compared to doxorubicin alone in the doxorubicin-resistant cells .

Zebrafish Hematopoietic Stem Cell Maintenance: this compound was used to inhibit canonical Wnt signaling in zebrafish kidney stromal (ZKS) cell cultures, resulting in a significant increase in the number of gata2a+runx1+ hematopoietic stem cells . Supplementing the culture with both this compound and Thpo allowed for the maintenance of these stem cells without the need for stromal cells .

作用機序

IWR-1-エンドは、Wntシグナル伝達経路を阻害することで効果を発揮します。 β-カテニンの分解を担当する破壊複合体の部分を構成するAXIN2タンパク質を安定化します 。 β-カテニンの蓄積を防ぐことで、IWR-1-エンドはWnt標的遺伝子の転写を効果的に阻害し、細胞増殖を阻害し、細胞分化を促進します .

類似化合物との比較

生物活性

IWR-1-endo is a small molecule that plays a significant role in inhibiting the Wnt/β-catenin signaling pathway, which is crucial for various biological processes, including cell proliferation, differentiation, and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound functions by stabilizing the AXIN2 destruction complex, which promotes the degradation of β-catenin. This stabilization leads to increased phosphorylation of β-catenin and its subsequent degradation, effectively inhibiting Wnt signaling. The compound has been shown to induce an increase in Axin2 protein levels and promote endothelial cell specification from cardiac progenitor cells, indicating its potential in regenerative medicine .

Inhibition of Drug Efflux

A notable application of this compound is its ability to inhibit drug efflux at the blood-brain barrier (BBB). In studies involving murine models, this compound was found to block doxorubicin efflux in drug-resistant osteosarcoma cells. This characteristic enhances the efficacy of chemotherapy by increasing the retention of anticancer drugs within cells .

Impact on Cell Proliferation and Differentiation

Research has demonstrated that treatment with this compound leads to significant alterations in cell proliferation and differentiation. For instance, in zebrafish models, this compound treatment resulted in reduced stem/progenitor cell function and impaired regeneration processes dependent on Wnt signaling. Specifically, a decrease in the number of bromodeoxyuridine (BrdU)-labeled cells was observed, indicating compromised stem cell activity .

In another study involving neurectodermal cells, this compound treatment resulted in an increased number of proliferating cells but a reduced total number of differentiated neurons. This suggests that while this compound promotes cell proliferation, it simultaneously inhibits differentiation into mature neural cells .

Study 1: Sensitization to Chemotherapy

In a study focused on osteosarcoma, this compound was shown to sensitize drug-resistant cancer cells to doxorubicin. The pre-treatment with this compound significantly reduced the IC50 value for doxorubicin in resistant cell lines while not affecting naïve cells. This finding underscores the potential of this compound as a therapeutic agent to overcome drug resistance in cancer treatment .

Study 2: Effects on Zebrafish Models

In zebrafish experiments, prolonged exposure to this compound led to lethargy and decreased appetite alongside histological changes in gastrointestinal tissue. The study highlighted that the compound's inhibition of Wnt signaling adversely affected regenerative processes like tailfin regeneration and epithelial stem cell self-renewal .

Data Tables

特性

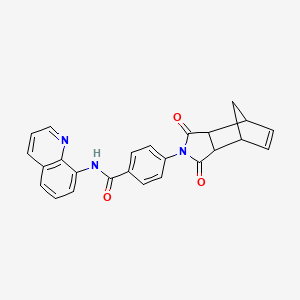

IUPAC Name |

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-ALFLXDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。